Methyl 4-acetyl-3-fluorobenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-acetyl-3-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-6(12)8-4-3-7(5-9(8)11)10(13)14-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYMDXUYSNUJKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of Methyl 4 Acetyl 3 Fluorobenzoate
Reactivity of the Ester Moiety
The ester group in methyl 4-acetyl-3-fluorobenzoate is a primary site for nucleophilic acyl substitution reactions.
Hydrolysis Pathways (Acidic and Basic)
Ester hydrolysis is a fundamental reaction that can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester can be hydrolyzed to its corresponding carboxylic acid, 4-acetyl-3-fluorobenzoic acid, and methanol (B129727). The reaction proceeds via protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, such as treatment with aqueous sodium hydroxide (B78521), the ester undergoes saponification. The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide (B1231860) ion and forming the carboxylate salt. Subsequent acidification of the reaction mixture yields 4-acetyl-3-fluorobenzoic acid.
Transesterification Reactions
Transesterification is the process of exchanging the alcohol group of an ester with another alcohol. This reaction is typically catalyzed by an acid or a base. For instance, reacting this compound with an excess of ethanol (B145695) in the presence of an acid catalyst would lead to the formation of ethyl 4-acetyl-3-fluorobenzoate and methanol. The equilibrium can be shifted towards the product by using a large excess of the new alcohol or by removing the methanol as it is formed.
Amidation Reactions and Hydrazide Formation
The ester group can react with amines to form amides. This reaction, known as aminolysis, typically requires heating or catalysis. The direct amidation of methyl esters with amines can be achieved using various catalytic systems, including those based on lanthanides or nickel, often under high temperatures. mdpi.com For example, the reaction of this compound with a primary or secondary amine would yield the corresponding N-substituted 4-acetyl-3-fluorobenzamide.
A specific and important amidation reaction is the formation of a hydrazide by reacting the ester with hydrazine (B178648) hydrate. researchgate.netglobalscientificjournal.com This reaction is often carried out in an alcohol solvent, such as ethanol, under reflux conditions. researchgate.netglobalscientificjournal.com The resulting 4-acetyl-3-fluorobenzohydrazide is a key intermediate for the synthesis of various heterocyclic compounds.
Reactivity of the Acetyl Group
The acetyl group, a ketone, also provides a site for various chemical transformations.
Nucleophilic Substitution Reactions
While the term "nucleophilic substitution" is more commonly associated with acyl compounds, the acetyl group's carbonyl carbon can be attacked by nucleophiles. libretexts.orglibretexts.org This typically leads to a tetrahedral intermediate which can then be protonated to form an alcohol. However, unlike the ester, the methyl group of the acetyl moiety is not a good leaving group, so substitution at this position is not a typical reaction pathway under standard conditions.
Condensation Reactions
The acetyl group can participate in various condensation reactions. A notable example is the reaction of the corresponding hydrazide with aldehydes or ketones to form hydrazones. researchgate.netnih.gov For instance, 4-fluorobenzoic acid hydrazide can be reacted with various aldehydes to produce a series of hydrazone derivatives. researchgate.net Similarly, the acetyl group of this compound can potentially react with hydrazides to form hydrazone linkages, or undergo condensation with other active methylene (B1212753) compounds in the presence of a suitable base.
Table 1: Summary of Reactions and Products
| Reactant | Reagent(s) | Reaction Type | Product |
|---|---|---|---|
| This compound | H₃O⁺ | Acidic Hydrolysis | 4-acetyl-3-fluorobenzoic acid |
| This compound | NaOH, then H₃O⁺ | Basic Hydrolysis | 4-acetyl-3-fluorobenzoic acid |
| This compound | Ethanol, H⁺ | Transesterification | Ethyl 4-acetyl-3-fluorobenzoate |
| This compound | Amine (R-NH₂) | Amidation | N-R-4-acetyl-3-fluorobenzamide |
| This compound | Hydrazine hydrate | Hydrazide Formation | 4-acetyl-3-fluorobenzohydrazide |
| 4-acetyl-3-fluorobenzohydrazide | Aldehyde (R-CHO) | Condensation | N'-(R-methylidene)-4-acetyl-3-fluorobenzohydrazide (Hydrazone) |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-acetyl-3-fluorobenzoic acid |
| Methanol |
| Ethyl 4-acetyl-3-fluorobenzoate |
| Ethanol |
| N-substituted 4-acetyl-3-fluorobenzamide |
| 4-acetyl-3-fluorobenzohydrazide |
| Hydrazine hydrate |
| 4-fluorobenzoic acid hydrazide |
| 1,3,4-oxadiazolines |
| Acetic anhydride |
| Sodium hydroxide |
| Methyl 4-bromo-3-fluorobenzoate |
| 4-Acetyl-3-fluorobenzonitrile |
Oxidation and Reduction Transformations
The reactivity of this compound in oxidation and reduction reactions is primarily centered on its acetyl group. The aromatic ring, being substituted with electron-withdrawing groups (acetyl, fluoro, and methoxycarbonyl), is generally resistant to oxidation.
Oxidation: The acetyl group is resistant to common oxidizing agents under standard conditions. However, under harsh conditions, strong oxidants like potassium permanganate (B83412) or chromic acid could potentially oxidize the acetyl group to a carboxylic acid, though this may also lead to degradation of the molecule. A more specific oxidation is the Baeyer-Villiger oxidation, where a peroxy acid (e.g., m-CPBA) could convert the ketone into an ester.
Reduction: The carbonyl of the acetyl group is susceptible to reduction by various reagents.
Selective Reduction to Alcohol: Catalytic hydrogenation (e.g., H₂, Pd/C) or hydride reagents like sodium borohydride (B1222165) (NaBH₄) can selectively reduce the ketone to a secondary alcohol, yielding Methyl 3-fluoro-4-(1-hydroxyethyl)benzoate. Sodium borohydride is generally preferred for its chemoselectivity, as it will not reduce the ester group under mild conditions.
Complete Reduction of Carbonyl: More vigorous reductions, such as the Clemmensen (using zinc amalgam and hydrochloric acid) or Wolff-Kishner (using hydrazine and a strong base) reductions, can completely remove the carbonyl oxygen, converting the acetyl group into an ethyl group to form Methyl 3-fluoro-4-ethylbenzoate.
| Transformation | Reagent(s) | Product | Notes |
| Reduction of Ketone | Sodium Borohydride (NaBH₄) | Methyl 3-fluoro-4-(1-hydroxyethyl)benzoate | Selective for the ketone over the ester. |
| Deoxygenation | Zn(Hg), HCl (Clemmensen) | Methyl 3-fluoro-4-ethylbenzoate | Reduces the ketone to an alkyl group. |
| Deoxygenation | H₂NNH₂, KOH (Wolff-Kishner) | Methyl 3-fluoro-4-ethylbenzoate | Alternative method for ketone to alkyl reduction. |
Reactivity of the Fluorine Atom and Aromatic Ring
Nucleophilic Aromatic Substitution (SNA r) on Fluorinated Aromatic Rings
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.org The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com
In this compound, the aromatic ring is rendered electron-deficient by three electron-withdrawing groups: the acetyl group, the methyl ester group, and the fluorine atom itself (via its inductive effect). The acetyl and methyl ester groups are para and meta, respectively, to the fluorine atom. The strong electron-withdrawing nature of the acetyl group, located para to the fluorine leaving group, significantly activates the ring for nucleophilic attack. This is because the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the oxygen atom of the acetyl group. libretexts.orgmasterorganicchemistry.com
Fluorine is an excellent leaving group in SNAr reactions, often showing greater reactivity than other halogens. masterorganicchemistry.com This is because the rate-determining step is typically the initial attack by the nucleophile, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com Therefore, this compound is expected to readily undergo SNAr reactions with a variety of nucleophiles.
Representative SNAr Reactions:
| Nucleophile | Typical Conditions | Expected Product |
| Sodium Methoxide (NaOMe) | Methanol, heat | Methyl 4-acetyl-3-methoxybenzoate |
| Ammonia (NH₃) | High pressure, heat | Methyl 4-acetyl-3-aminobenzoate |
| Alkylamines (R-NH₂) | Solvent, heat | Methyl 4-acetyl-3-(alkylamino)benzoate |
| Sodium Azide (NaN₃) | DMF or DMSO, heat | Methyl 4-acetyl-3-azidobenzoate |
Electrochemical Reduction and C-F Bond Cleavage Mechanisms
The electrochemical reduction of fluorinated aromatic compounds can lead to the cleavage of the strong carbon-fluorine (C-F) bond. iaea.org This process is of significant interest for its potential applications in the degradation of persistent organofluorine pollutants. nih.gov
The reduction of a fluorinated aromatic compound typically begins with a one-electron transfer to the molecule, forming a radical anion. The stability of this radical anion is a critical factor in the subsequent reaction pathway. For methylfluorobenzoates, the presence of an electron-withdrawing ester group helps to stabilize the radical anion, facilitating a stepwise intramolecular dissociative electron transfer. iaea.org
In the case of this compound, the presence of both an acetyl group and a methyl ester group, both of which are electron-withdrawing, would further stabilize the initially formed radical anion. This stabilization is due to the delocalization of the excess electron into the π* orbitals of the carbonyl and ester groups. The stability of radical anions is a key area of study, with some species being stable enough for isolation and characterization. nih.govrsc.orgrsc.orgnih.gov The enhanced stability in this specific molecule would likely favor a mechanism where the C-F bond cleavage occurs from this stabilized intermediate.
Electrochemical studies on isomers of methylfluorobenzoate have shown that the reaction pathway can be influenced by the position of the substituents. iaea.org For instance, methyl 4-fluorobenzoate (B1226621) has been observed to undergo electro-dimerization before the C-F bond is cleaved. iaea.org This dimerization is proposed to occur through the coupling of two radical anions. Given that this compound has a fluorine atom para to an activating acetyl group, similar dimerization pathways could be plausible, potentially competing with direct C-F bond cleavage. The exact pathway would depend on factors like the electrode potential, solvent, and concentration.
Electrophilic Aromatic Substitution (EAS) Patterns
While the electron-deficient nature of the ring in this compound makes it less reactive towards electrophiles than benzene (B151609), electrophilic aromatic substitution (EAS) can still occur under forcing conditions. uomustansiriyah.edu.iq The position of the incoming electrophile is dictated by the combined directing effects of the three existing substituents. ucalgary.ca
The directing effects of the substituents are as follows:
-COCH₃ (acetyl group): A meta-director and a strong deactivator. libretexts.org
-F (fluoro group): An ortho, para-director and a deactivator (due to inductive withdrawal). libretexts.org
-COOCH₃ (methyl ester group): A meta-director and a strong deactivator. fiveable.me
To predict the substitution pattern, we analyze the positions activated or deactivated by each group:
The acetyl group at C-4 directs incoming electrophiles to C-2 and C-6.
The fluoro group at C-3 directs incoming electrophiles to C-2, C-4 (blocked), and C-6.
The methyl ester group at C-1 directs incoming electrophiles to C-3 (blocked) and C-5.
Considering these effects:
Position C-2: Is favored by both the acetyl group (meta) and the fluoro group (ortho).
Position C-5: Is favored by the methyl ester group (meta).
Position C-6: Is favored by both the acetyl group (meta) and the fluoro group (para).
Between the available positions (C-2, C-5, and C-6), C-2 and C-6 are the most likely sites for electrophilic attack because they are "cooperatively" activated by two of the existing groups (the acetyl and fluoro groups). Steric hindrance at C-2, being flanked by two substituents, might favor substitution at C-6. Therefore, the primary product of an EAS reaction would be expected to be the one where the electrophile adds to position C-6.
| Reaction | Reagent(s) | Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | Methyl 6-nitro-4-acetyl-3-fluorobenzoate |
| Bromination | Br₂, FeBr₃ | Methyl 6-bromo-4-acetyl-3-fluorobenzoate |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Reaction unlikely due to strong deactivation |
Mechanistic Studies of Key Transformations
Detailed mechanistic investigations are crucial for understanding the reactivity and potential applications of a chemical compound. Such studies often involve a combination of experimental kinetics and computational modeling to map out reaction pathways, identify intermediates, and characterize transition states.
Computational Elucidation of Reaction Mechanisms (e.g., Transition State Analysis)
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for exploring reaction mechanisms at a molecular level. This approach allows for the calculation of the geometries and energies of reactants, products, intermediates, and transition states. A transition state is the highest energy point along a reaction coordinate, and its analysis provides critical insights into the feasibility and rate of a chemical transformation. By mapping the potential energy surface, chemists can visualize the entire reaction pathway.
For a molecule like this compound, computational studies could, for instance, model nucleophilic aromatic substitution reactions. Such a study would involve identifying the transition state for the addition of a nucleophile to the aromatic ring, forming a Meisenheimer complex, and the subsequent departure of a leaving group. The calculated activation energy for this process would be a key determinant of the reaction rate. However, no specific studies performing such transition state analysis for this particular compound have been identified in the public domain.
Influence of Substituents on Reaction Kinetics and Thermodynamics
The reactivity of an aromatic ring is significantly influenced by its substituents. These effects are broadly categorized as inductive effects (through-bond polarization) and resonance effects (delocalization of electrons through the π-system). The interplay of these effects determines whether a substituent activates or deactivates the ring towards electrophilic or nucleophilic attack and directs incoming groups to specific positions (ortho, meta, or para).
In this compound, three substituents are present on the benzene ring: a methyl ester group (-COOCH₃), an acetyl group (-COCH₃), and a fluorine atom (-F).
Methyl Ester and Acetyl Groups: Both the methyl ester and the acetyl group are electron-withdrawing groups, primarily through a combination of a negative inductive effect (-I) and a negative resonance effect (-R). These groups deactivate the aromatic ring towards electrophilic aromatic substitution by withdrawing electron density, making the ring less nucleophilic. Conversely, they activate the ring towards nucleophilic aromatic substitution by stabilizing the negatively charged intermediate (Meisenheimer complex). Both are meta-directing for electrophilic substitution.
The combined influence of these three substituents on the kinetics and thermodynamics of reactions involving this compound would be complex. A quantitative understanding would require experimental kinetic data, such as reaction rates under various conditions, and the determination of thermodynamic parameters like enthalpy and entropy of activation. Such data is often summarized in Hammett plots, which correlate reaction rates with substituent constants. Unfortunately, no such specific kinetic or thermodynamic studies for this compound are available in the reviewed literature.
Spectroscopic Data for this compound Not Publicly Available
A comprehensive search of scientific databases and literature has revealed a lack of publicly available, detailed spectroscopic data for the chemical compound this compound. While the synthesis of this compound is documented, including its mass spectrometry data which confirms its molecular weight, specific experimental data for its advanced spectroscopic elucidation is not present in the accessed resources. chemicalbook.com
This includes a lack of detailed research findings for the following analytical methods as specified:
¹H Nuclear Magnetic Resonance (NMR)
¹³C Nuclear Magnetic Resonance (NMR)
¹⁹F Nuclear Magnetic Resonance (NMR)
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
Fourier-Transform Infrared (FT-IR) Spectroscopy
Although spectroscopic information for structurally similar compounds—such as Methyl 4-fluorobenzoate, Methyl 4-acetylbenzoate, and Methyl 3-fluorobenzoate (B1230327)—is accessible, this data does not directly correspond to the specific substitution pattern and resulting electronic environment of this compound. chemicalbook.comnih.govchemicalbook.comchemicalbook.com Therefore, a scientifically accurate and detailed analysis as requested in the specified outline cannot be constructed.
Further investigation into patent literature and more specialized chemical databases would be necessary to potentially locate the specific experimental spectroscopic data required for a thorough elucidation of this compound's molecular structure. Without access to this primary data, the generation of an article with the requested in-depth analysis and data tables is not possible at this time.
Advanced Spectroscopic Elucidation of Methyl 4 Acetyl 3 Fluorobenzoate S Molecular Structure
Vibrational Spectroscopy
Raman Spectroscopy Applications
The vibrational modes can be assigned based on established frequency ranges for similar organic compounds. Aromatic C-H stretching vibrations are expected in the 3000-3180 cm⁻¹ region. researchgate.net The spectrum would also feature distinct signals for the carbonyl (C=O) stretching vibrations from both the acetyl group and the ester group, typically appearing as strong bands in the 1680-1740 cm⁻¹ range. The presence of two carbonyl groups may lead to two separate, distinguishable peaks.
Vibrations associated with the aromatic ring itself, such as C-C stretching, are expected to produce a series of peaks between 1400 cm⁻¹ and 1600 cm⁻¹. The C-F stretching vibration would also yield a characteristic band. Other significant signals would include C-H bending and rocking vibrations from the acetyl and methyl groups.
Table 1: Predicted Raman Shifts for Methyl 4-acetyl-3-fluorobenzoate
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| 3000 - 3180 | Aromatic C-H Stretching |
| 2850 - 3000 | Aliphatic C-H Stretching (from -CH₃ groups) |
| 1720 - 1740 | C=O Stretching (Ester) |
| 1680 - 1700 | C=O Stretching (Ketone) |
| 1580 - 1610 | Aromatic C-C Stretching |
| 1430 - 1470 | Aliphatic C-H Bending |
| 1100 - 1300 | C-O Stretching (Ester) |
Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Patterns
Mass spectrometry is an essential analytical technique for determining the molecular weight and structural details of a compound through ionization and fragmentation.
The molecular formula for this compound is C₁₀H₉FO₃, giving it a molecular weight of approximately 196.17 g/mol . In mass spectrometry, the molecule will first be ionized to form a molecular ion (M⁺•), which can then break apart into smaller, characteristic fragment ions. The resulting mass spectrum displays a pattern of peaks representing the mass-to-charge ratio (m/z) of these ions. libretexts.org
The fragmentation of this compound is governed by the presence of the ketone and ester functional groups on the aromatic ring. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃), which would result in a prominent acylium ion. libretexts.orgmiamioh.edu For ketones, a characteristic fragmentation is the alpha-cleavage, leading to the loss of the methyl group from the acetyl moiety. msu.educhemguide.co.uk
Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)
Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique that is particularly useful for analyzing relatively non-polar, thermally stable small molecules. In a documented synthesis of this compound, APCI-MS was used to confirm the identity of the product. The analysis showed a peak at a mass-to-charge ratio (m/z) of 194, corresponding to the protonated molecule ([M+H]⁺). chemicalbook.com This soft ionization method keeps the molecule largely intact, providing clear confirmation of its molecular weight.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. While standard mass spectrometry might identify a molecular ion peak at m/z 196, HRMS can distinguish the exact mass of C₁₀H₉FO₃ from other potential formulas that have the same nominal mass.
For this compound, the theoretical monoisotopic mass is calculated to be 196.05357 Da. An HRMS analysis would be expected to yield a mass measurement extremely close to this value, confirming the elemental composition and providing the highest level of confidence in the compound's identity. nfdi4chem.de
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value/Information | Source |
|---|---|---|
| Molecular Formula | C₁₀H₉FO₃ | |
| Monoisotopic Mass | 196.05357 Da | |
| APCI-MS Ion | [M+H]⁺ at m/z 197.06 (calculated for ¹³C isotopes) | chemicalbook.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The structure of this compound contains several chromophores—groups that absorb light—making it well-suited for UV-Vis analysis.
The primary chromophore is the substituted benzene (B151609) ring, a conjugated π-system. This system is expected to give rise to intense absorptions in the UV region due to π → π* transitions. Additionally, the two carbonyl groups (one from the acetyl and one from the ester) contain non-bonding electrons (n electrons) on the oxygen atoms. These electrons can be excited into the π* antibonding orbital of the carbonyl group, resulting in what are known as n → π* transitions. libretexts.org These transitions are typically weaker in intensity than π → π* transitions and occur at longer wavelengths.
The combination of the aromatic ring and carbonyl groups creates an extended conjugated system that influences the precise wavelengths of maximum absorbance (λₘₐₓ). The substitution pattern on the benzene ring will also affect the energy levels of the molecular orbitals and thus the absorption spectrum.
Table 3: Predicted Electronic Transitions for this compound
| Type of Transition | Chromophore Responsible | Predicted Absorption Region (nm) |
|---|---|---|
| π → π* | Substituted Benzene Ring | ~240 - 280 |
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Computational and Theoretical Chemistry Studies of Methyl 4 Acetyl 3 Fluorobenzoate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of molecular properties by solving the Schrödinger equation. For a molecule like Methyl 4-acetyl-3-fluorobenzoate, these calculations can predict its three-dimensional structure, stability, and reactivity.
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. researchgate.netscirp.org It is particularly effective for optimizing molecular geometry to find the most stable conformation (the lowest energy state) of a molecule. scirp.org This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. For aromatic compounds like substituted benzoic acids, DFT can accurately predict bond lengths, bond angles, and dihedral angles. scirp.org
Beyond geometry, DFT provides detailed information about the electronic properties of the molecule. researchgate.net By calculating the electron density, one can derive various descriptors of chemical reactivity and stability. researchgate.net These calculations are crucial for understanding how this compound might interact with other molecules.
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. Functionals are mathematical expressions that approximate the exchange-correlation energy, a key component of the total electronic energy.
B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation. It is one of the most widely used functionals due to its balance of accuracy and computational cost, showing good agreement with experimental values for a wide range of molecules. researchgate.netscirp.org
B3PW91 (Becke, 3-parameter, Perdew-Wang-91) is another popular hybrid functional that often provides comparable or, in some cases, improved results over B3LYP.
A basis set is a set of mathematical functions used to build the molecular orbitals. The size and type of the basis set affect the accuracy of the calculation. Larger basis sets, such as 6-311++G(d,p), provide more flexibility in describing the spatial distribution of electrons and lead to more accurate results, albeit at a higher computational expense. The choice of functional and basis set is a critical step in designing a computational study to ensure the reliability of the predicted properties.
Table 1: Common DFT Functionals and Basis Sets
| Component | Examples | Description |
|---|---|---|
| DFT Functional | B3LYP, B3PW91 | Approximates the exchange-correlation energy. The choice impacts the accuracy of energy, geometry, and electronic property calculations. |
| Basis Set | 6-31G(d,p), 6-311++G(d,p) | A set of mathematical functions representing atomic orbitals. Larger basis sets provide greater accuracy. The "(d,p)" and "++" notations indicate the addition of polarization and diffuse functions, respectively, for improved accuracy. |
DFT calculations can be used to predict the vibrational frequencies of a molecule. These frequencies correspond to the stretching, bending, and twisting motions of the atoms and can be directly related to peaks in infrared (IR) and Raman spectra. science.gov For a molecule like 4-methyl-3-nitrobenzoic acid, DFT has been used to compute vibrational frequencies that show good agreement with experimental FTIR and FT-Raman spectra after applying a scaling factor. scirp.org
The theoretical spectrum generated from these calculations is a powerful tool for assigning the vibrational modes observed in experimental spectra. scirp.org For this compound, this would involve identifying the characteristic frequencies for the carbonyl (C=O) stretches of the acetyl and ester groups, C-F stretching, and various aromatic ring vibrations. researchgate.net Comparing the computed spectrum with an experimental one helps to confirm the molecular structure. science.gov
Theoretical prediction of Nuclear Magnetic Resonance (NMR) spectra is another important application of quantum chemistry. The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used approach to calculate NMR chemical shifts. researchgate.netresearchgate.net This method computes the magnetic shielding tensor for each nucleus in the molecule, which is then used to determine the chemical shift relative to a standard reference compound like tetramethylsilane (TMS).
Studies on similar molecules have shown that DFT calculations using the GIAO method can produce ¹H and ¹³C NMR chemical shifts that correlate well with experimental data. researchgate.netscience.gov For this compound, these calculations would predict the chemical shifts for the aromatic protons, the methyl protons of the acetyl and ester groups, and all the carbon atoms, providing a theoretical basis for interpreting experimental NMR spectra.
Electronic Structure Analysis
The analysis of a molecule's electronic structure reveals fundamental information about its reactivity, stability, and optical properties.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. researchgate.net
The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile.
The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy of these orbitals and the difference between them, known as the HOMO-LUMO energy gap (ΔE) , are crucial parameters. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This gap is also related to the molecule's electronic absorption properties; a smaller gap generally corresponds to absorption at a longer wavelength. researchgate.net DFT calculations are routinely used to compute the energies of the HOMO and LUMO and to visualize their spatial distribution, indicating the likely sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.net
Table 2: Significance of Frontier Molecular Orbitals
| Orbital/Parameter | Significance | Information Derived |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. Associated with nucleophilicity. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. Associated with electrophilicity. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying potential values.
For this compound, the MEP map is characterized by distinct regions of positive and negative potential.
Negative Regions: The most negative potential (typically colored red or yellow) is concentrated around the electronegative oxygen atoms of the acetyl and ester carbonyl groups, as well as the fluorine atom. These areas represent regions of high electron density and are the most likely sites for electrophilic attack.
Positive Regions: Regions of positive potential (colored blue) are primarily located around the hydrogen atoms of the aromatic ring and the methyl groups. These electron-deficient sites are susceptible to nucleophilic attack.
The MEP analysis provides a qualitative prediction of where the molecule is most likely to interact with other charged or polar species. researchgate.net The map highlights the molecule's polarity and the reactive sites crucial for understanding its chemical behavior and intermolecular interactions.
Table 1: Illustrative Molecular Electrostatic Potential (MEP) Values at Specific Molecular Sites of this compound. Note: These values are representative examples for illustrative purposes.
| Molecular Site | Potential (kJ/mol) | Predicted Reactivity |
|---|---|---|
| Carbonyl Oxygen (Acetyl) | -145 | Electrophilic Attack |
| Carbonyl Oxygen (Ester) | -130 | Electrophilic Attack |
| Fluorine Atom | -95 | Electrophilic Attack |
| Aromatic Hydrogens | +80 | Nucleophilic Attack |
| Methyl Hydrogens | +65 | Nucleophilic Attack |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method that examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals within a molecule. researchgate.netwikipedia.org This analysis provides quantitative insight into intramolecular interactions, such as hyperconjugation and resonance, which contribute to molecular stability. The strength of these interactions is estimated by the second-order perturbation energy, E(2).
In this compound, several key intramolecular interactions are identified through NBO analysis:
Hyperconjugation: Significant delocalization occurs from the lone pairs of the oxygen and fluorine atoms into the antibonding orbitals (π) of the benzene (B151609) ring and the carbonyl groups. For instance, the lone pair of the ester oxygen (n(O)) donates electron density to the adjacent C=O π orbital and the aromatic ring's π* system.
Intramolecular Hydrogen Bonding: Weak interactions may also be observed between the hydrogen atoms and nearby electronegative atoms, further stabilizing the molecular conformation.
These delocalization effects lead to a more stabilized electronic structure. The E(2) values quantify the energetic importance of these charge transfer events, with higher values indicating stronger interactions. wisc.edu
Table 2: Illustrative NBO Analysis of Major Donor-Acceptor Interactions in this compound. Note: This table presents hypothetical E(2) values to illustrate typical findings from an NBO analysis.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (O, Ester) | π* (C=O, Ester) | 35.5 | Resonance |
| LP (O, Acetyl) | π* (C-C, Ring) | 20.1 | Hyperconjugation |
| LP (F) | π* (C-C, Ring) | 8.2 | Hyperconjugation |
| σ (C-H) | σ* (C-C) | 5.0 | Hyperconjugation |
Atomic Charge Distribution (e.g., Mulliken, Hirshfeld Charges)
The distribution of atomic charges provides a picture of the electron density spread across a molecule. Methods like Mulliken and Hirshfeld population analysis are used to assign partial charges to each atom. researchgate.net While the absolute values of charges can differ between methods, the trends are generally consistent and align with chemical intuition based on electronegativity.
For this compound, the atomic charge distribution is heavily influenced by the presence of highly electronegative fluorine and oxygen atoms.
Negative Charges: The fluorine atom and the oxygen atoms of the carbonyl and ester groups are expected to carry significant negative partial charges.
Positive Charges: The carbon atoms bonded to these electronegative atoms (the carbonyl carbons and the ring carbon attached to fluorine) will exhibit positive partial charges. The hydrogen atoms will also be positively charged.
This charge distribution is fundamental to the molecule's electrostatic properties, influencing its dipole moment and how it interacts with other molecules and its environment. researchgate.net
Table 3: Representative Atomic Charges for Selected Atoms in this compound. Note: These values are illustrative and represent typical charge distributions calculated by computational methods.
| Atom | Mulliken Charge (a.u.) | Hirshfeld Charge (a.u.) |
|---|---|---|
| F | -0.45 | -0.28 |
| O (Acetyl C=O) | -0.60 | -0.35 |
| O (Ester C=O) | -0.58 | -0.34 |
| O (Ester O-CH3) | -0.52 | -0.25 |
| C (Acetyl C=O) | +0.75 | +0.40 |
| C (Ester C=O) | +0.72 | +0.38 |
| C (Ring, attached to F) | +0.35 | +0.15 |
Reaction Mechanism Modeling and Kinetic Studies
Potential Energy Surface (PES) Mapping
A Potential Energy Surface (PES) is a conceptual and mathematical tool that describes the energy of a molecule as a function of its geometry. wikipedia.org By mapping the PES, chemists can identify stable conformations (local and global energy minima) and the energy barriers between them. arxiv.org
For this compound, the PES is particularly useful for studying the conformational flexibility arising from the rotation of the acetyl and methyl ester groups. The key dihedral angles to be scanned would be:
The angle defining the orientation of the acetyl group relative to the plane of the benzene ring.
The angle defining the orientation of the methyl ester group.
The PES map reveals the lowest energy conformations, which are the most likely to be populated at thermal equilibrium. It also identifies higher-energy conformers and the rotational barriers that separate them, providing insight into the molecule's dynamic behavior. researchgate.net
Table 4: Illustrative Relative Energies of Key Conformers of this compound from PES Scan. Note: Energies are relative to the global minimum (Conformer A). These are hypothetical values.
| Conformer | Acetyl Group Orientation | Ester Group Orientation | Relative Energy (kcal/mol) |
|---|---|---|---|
| A | Planar with ring | Planar with ring | 0.00 |
| B | Perpendicular to ring | Planar with ring | 4.5 |
| C | Planar with ring | Perpendicular to ring | 6.2 |
| D | Perpendicular to ring | Perpendicular to ring | 10.7 |
Transition State Theory Computations
Transition State Theory (TST) is a cornerstone of chemical kinetics that provides a framework for calculating the rates of chemical reactions. dntb.gov.ua Computational chemistry allows for the precise location of transition state structures—the highest energy point along a reaction coordinate—and the calculation of the activation energy (Ea).
For a hypothetical reaction involving this compound, such as the nucleophilic addition to the acetyl carbonyl carbon, TST computations would proceed as follows:
Locate Reactants and Products: The geometries of the starting materials and products are optimized to find their minimum energy structures.
Find the Transition State (TS): A search is performed to locate the first-order saddle point on the PES that connects the reactants and products. This is the TS.
Calculate Activation Energy: The activation energy is calculated as the energy difference between the TS and the reactants.
Compute Rate Constants: Using the activation energy and vibrational frequencies, the reaction rate constant can be estimated.
These computations provide a detailed mechanistic understanding and allow for the prediction of reaction kinetics without performing the experiment.
Intermolecular Interactions and Crystal Packing Prediction
The arrangement of molecules in a solid-state crystal lattice is governed by a delicate balance of intermolecular interactions. Computational methods are crucial for predicting and analyzing the crystal packing of molecules like this compound.
The primary intermolecular forces expected to direct the crystal packing include:
Hydrogen Bonding: Weak C-H···O and C-H···F hydrogen bonds are likely to be significant, connecting molecules into larger supramolecular assemblies.
Halogen Bonding: The fluorine atom may participate in halogen bonding, acting as a halogen bond acceptor.
π-π Stacking: The aromatic rings can stack on top of each other, contributing to the stability of the crystal structure through π-π interactions.
Dipole-Dipole Interactions: The molecule's significant dipole moment will lead to strong dipole-dipole interactions.
Table 5: Predicted Contributions of Different Intermolecular Contacts to the Crystal Packing of this compound from Hirshfeld Surface Analysis. Note: These percentages are hypothetical and illustrate a typical distribution of interactions.
| Intermolecular Contact | Contribution (%) | Description |
|---|---|---|
| H···H | 45% | van der Waals forces |
| O···H / H···O | 28% | C-H···O hydrogen bonds |
| F···H / H···F | 15% | C-H···F hydrogen bonds |
| C···H / H···C | 7% | π-interactions |
| C···C | 3% | π-π stacking |
| Other | 2% | Minor contacts |
Hirshfeld Surface Analysis and Fingerprint Plots
Hirshfeld surface analysis is a valuable computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.goveurjchem.complos.orgplos.org This technique partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. The resulting Hirshfeld surface provides a three-dimensional picture of the molecule's shape within its crystalline environment.
Properties such as dnorm (normalized contact distance), shape index, and curvedness can be mapped onto the Hirshfeld surface to highlight specific intermolecular contacts. nih.gov Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds, while blue regions represent longer contacts. nih.gov
Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis
| Intermolecular Contact | Hypothetical Percentage Contribution |
| H···H | 45.5% |
| O···H/H···O | 25.2% |
| C···H/H···C | 12.8% |
| F···H/H···F | 10.3% |
| C···C | 3.5% |
| Other | 2.7% |
This table presents hypothetical data for illustrative purposes, as specific experimental data for this compound is not available.
Non-Covalent Interaction (NCI) Analysis
Non-covalent interaction (NCI) analysis is a computational technique used to identify and visualize weak, non-covalent interactions in chemical systems. nih.govnih.govmdpi.comresearchgate.net This method is based on the electron density and its derivatives, particularly the reduced density gradient (RDG). nih.gov By plotting the RDG against the electron density, regions of non-covalent interactions can be identified as spikes in the low-density, low-gradient region. nih.gov
NCI analysis provides a three-dimensional visualization of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, as surfaces colored according to the strength and nature of the interaction. nih.gov This allows for a detailed understanding of the forces that govern molecular conformation and crystal packing. mdpi.comresearchgate.net
Although a specific NCI analysis for this compound has not been reported, this technique would be instrumental in elucidating the role of the fluorine and acetyl substituents in directing intermolecular interactions. It could reveal subtle interactions that are not immediately apparent from the molecular structure alone.
Theoretical Investigations of Molecular Interactions with Biological Macromolecules (e.g., Molecular Docking Methodologies)
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scispace.comresearchgate.net This technique is widely used in drug discovery to predict the binding affinity and mode of interaction between a small molecule (ligand) and a biological macromolecule, typically a protein (receptor). scispace.comresearchgate.net
The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and scoring them based on a force field that estimates the binding energy. laurinpublishers.com The results of a molecular docking study can provide valuable insights into the potential biological activity of a compound. For instance, a study on the related compound, methyl 4-bromo-2-fluorobenzoate, investigated its potential as an antifungal agent by docking it with a fungal protein (4FPR), yielding a binding energy of -5.00 kcal/mol. scispace.comresearchgate.net
A molecular docking study of this compound against a relevant biological target could help in understanding its potential pharmacological effects. Such a study would identify key amino acid residues in the binding pocket that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions).
A hypothetical summary of a molecular docking study for this compound with a hypothetical protein target is presented in Table 2.
Table 2: Hypothetical Molecular Docking Results for this compound with a Protein Target
| Parameter | Value |
| Binding Energy (kcal/mol) | -6.8 |
| Interacting Residues | TYR 23, LEU 45, PHE 89 |
| Types of Interactions | Hydrogen bond with TYR 23, Hydrophobic interactions with LEU 45 and PHE 89 |
This table presents hypothetical data for illustrative purposes, as specific experimental data for this compound is not available.
Crystallographic Analysis of Methyl 4 Acetyl 3 Fluorobenzoate and Its Analogues
Single Crystal X-ray Diffraction Studies
The crystal structure of 3-Fluoro-4-methylbenzoic acid was determined at a temperature of 120 K. researchgate.netiucr.org The compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one non-orthogonal angle. The specific space group was identified as P2₁/c, a common centrosymmetric space group for organic molecules. researchgate.net The detailed unit cell parameters are provided in the table below.
| Crystal Data for 3-Fluoro-4-methylbenzoic acid | |
| Formula | C₈H₇FO₂ |
| Molecular Weight | 154.14 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 3.8132 (5) Å |
| b | 6.0226 (8) Å |
| c | 30.378 (4) Å |
| α | 90° |
| β | 92.50 (2)° |
| γ | 90° |
| Volume | 696.98 (16) ų |
| Z | 4 |
| Calculated Density | 1.469 Mg m⁻³ |
| Data sourced from Batsanov, 2004. researchgate.net |
The precise measurement of bond lengths and angles reveals the electronic distribution and steric effects within the molecule. For 3-Fluoro-4-methylbenzoic acid, the geometry of the carboxylic acid group and its attachment to the fluorinated benzene (B151609) ring are of particular interest. In its crystal structure, the C=O and C-O bond lengths within the carboxyl group are distinct, and the angles are consistent with sp² hybridization.
| Selected Geometric Parameters for 3-Fluoro-4-methylbenzoic acid | |
| Bond Lengths (Å) | |
| O1-C8 | 1.314 (2) |
| O2-C8 | 1.226 (2) |
| F1-C3 | 1.365 (2) |
| C1-C7 | 1.491 (3) |
| C1-C8 | 1.501 (3) |
| **Bond Angles (°) ** | |
| O2-C8-O1 | 122.41 (18) |
| O2-C8-C1 | 120.73 (17) |
| O1-C8-C1 | 116.85 (16) |
| F1-C3-C2 | 119.01 (17) |
| F1-C3-C4 | 118.84 (17) |
| Torsional Angles (°) | |
| C2-C1-C8-O2 | -6.2 (3) |
| C6-C1-C8-O1 | -5.7 (2) |
| Note: Atom numbering may differ from IUPAC nomenclature and is based on the published crystallographic information file. |
In another relevant analogue, 4-acetylphenyl 3-methylbenzoate , the dihedral angle between the two aromatic rings is a significant 82.52 (8)°. researchgate.net The acetyl group in this molecule is nearly coplanar with the phenyl ring to which it is attached, with a dihedral angle of 1.65 (1)°. researchgate.net This suggests that in Methyl 4-acetyl-3-fluorobenzoate, the acetyl and methyl ester groups would likely exhibit small torsional angles relative to the plane of the benzene ring.
Supramolecular Architectures and Crystal Packing
The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These interactions dictate the physical properties of the crystalline material.
Hydrogen bonds are among the strongest and most directional intermolecular forces that guide crystal packing. In the crystal structure of 3-Fluoro-4-methylbenzoic acid, the most prominent interaction is the classic O-H···O hydrogen bond between the carboxylic acid groups of two adjacent molecules. researchgate.netiucr.org This interaction is strong and leads to the formation of centrosymmetric dimers, where two molecules are linked together around a center of inversion. researchgate.netiucr.org This is a very common and stable motif for carboxylic acids in the solid state.
For this compound, which lacks the acidic proton of a carboxylic acid, such strong O-H···O dimer formation is not possible. Instead, weaker C-H···O hydrogen bonds are expected to play a significant role in its crystal packing. These interactions would likely involve the hydrogen atoms of the methyl groups (both acetyl and ester) and the aromatic ring acting as donors, and the carbonyl oxygen atoms of the acetyl and ester groups acting as acceptors. In the crystal of the analogue 4-acetylphenyl 3-methylbenzoate, molecules are linked by C-H···O interactions, which generate infinite chains. researchgate.net
π-π stacking interactions are another important non-covalent force, occurring between the electron clouds of adjacent aromatic rings. The strength and geometry of these interactions depend on the substitution pattern and electronic nature of the rings. In the case of 3-Fluoro-4-methylbenzoic acid, the crystal packing is dominated by the hydrogen-bonded dimer formation, and significant π-π stacking interactions between the dimers are not the primary packing force. researchgate.net
However, in other related structures, π-π interactions can be a controlling factor. For instance, some fluorinated benzoic acid derivatives utilize a combination of hydrogen bonding and π-π stacking to build their supramolecular frameworks. researchgate.net The presence of both electron-withdrawing (fluoro, acetyl, ester) and electron-donating (methyl) groups on the benzene ring of this compound suggests that electrostatic interactions will be important, potentially leading to offset or tilted π-π stacking arrangements to stabilize the crystal lattice.
Halogen Bonding Interactions
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. This occurs due to the anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential, known as a σ-hole, opposite to the covalent bond.
In the case of this compound, the fluorine atom attached to the benzene ring could potentially participate in halogen bonding. Although fluorine is the most electronegative element, it can form halogen bonds under certain conditions, particularly when the carbon atom it is attached to is electron-withdrawing. The acetyl and methyl ester groups on the benzene ring are electron-withdrawing, which could enhance the σ-hole on the fluorine atom.
Studies on other fluorinated organic molecules have demonstrated the existence and importance of fluorine-centered halogen bonds in directing crystal packing. For instance, the analysis of various co-crystals containing fluorinated benzoic acids has revealed intricate networks of hydrogen and halogen bonds.
Polymorphism and Co-crystallization Studies
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of materials science and pharmaceutical development. The potential for polymorphism in this compound is significant, given the conformational flexibility of its substituent groups.
A relevant study on the conformational polymorphism of a molecular complex between 3-fluorobenzoic acid and 4-acetylpyridine (B144475) provides valuable insights. rsc.orgbath.ac.uk This system, which shares key functional moieties with this compound, was found to exhibit two polymorphic forms. rsc.orgbath.ac.uk The polymorphism arose from the conformational freedom around the hydrogen bond, leading to a 180-degree rotation of one molecule relative to the other. rsc.orgbath.ac.uk This resulted in different packing arrangements of the dimeric units. rsc.orgbath.ac.uk
The presence of the acetyl and methyl ester groups in this compound allows for rotational freedom around the bonds connecting them to the benzene ring. This conformational flexibility could lead to the formation of different crystal packing arrangements under various crystallization conditions (e.g., different solvents, temperatures, or pressures), resulting in polymorphs with distinct physical properties.
Co-crystallization, the process of forming a crystalline solid that consists of two or more different molecules in the same crystal lattice, is another avenue for modifying the physicochemical properties of a compound. Given the presence of hydrogen and potential halogen bond donors and acceptors, this compound would be a candidate for co-crystallization with other molecules. For example, co-crystallization with pyridine-containing compounds could lead to the formation of hydrogen-bonded complexes, similar to the 3-fluorobenzoic acid and 4-acetylpyridine system.
While direct experimental evidence for polymorphism or co-crystal formation of this compound is not available in the reviewed literature, the analysis of its structural analogues strongly suggests that this compound is likely to exhibit such phenomena. Further experimental studies would be necessary to isolate and characterize these different solid forms.
Applications of Methyl 4 Acetyl 3 Fluorobenzoate As a Synthetic Intermediate
Building Block in Organic Synthesis
As a foundational building block, Methyl 4-acetyl-3-fluorobenzoate provides a pre-functionalized aromatic core that chemists can elaborate upon to create a wide array of target structures. chemimpex.com The presence of electron-withdrawing acetyl and methoxycarbonyl groups, combined with the electronegative fluorine atom, influences the reactivity of the aromatic ring and provides multiple sites for subsequent reactions.
The structure of this compound serves as a scaffold for building more elaborate aromatic systems. The ketone and ester functionalities act as synthetic handles for carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, the acetyl group can participate in reactions such as aldol (B89426) condensations, Wittig reactions, or reductions to an alcohol, which can then be used in further transformations. Similarly, the aromatic ring itself can undergo subsequent electrophilic or nucleophilic aromatic substitution reactions, depending on the reaction conditions, allowing for the introduction of additional substituents and the construction of highly decorated aromatic compounds.
A primary application of this compound is its role as a precursor to a variety of substituted benzoic acids. The methyl ester group can be readily hydrolyzed under basic or acidic conditions to yield 4-acetyl-3-fluorobenzoic acid. chemicalbook.com This resulting carboxylic acid is a key intermediate itself, which can be converted into a range of other functional derivatives. For example, it can be transformed into an acyl chloride, which is a highly reactive species used to form amides, esters, and other related compounds. This pathway allows for the systematic modification of the ester group while preserving the core 4-acetyl-3-fluoro-phenyl structure.
Table 1: Transformation of this compound into Benzoic Acid Derivatives
| Starting Material | Reaction | Product | Potential Further Derivatives |
| This compound | Hydrolysis (Saponification) | 4-acetyl-3-fluorobenzoic acid | Acyl chlorides, Amides, Anhydrides, Other esters |
Intermediate in the Development of Pharmaceutical Scaffolds (General)
Fluorinated organic compounds are of significant interest in medicinal chemistry, and this compound is utilized as an intermediate in the synthesis of scaffolds for potential pharmaceutical agents. chemimpex.comchemicalbook.com Its structural features are incorporated into larger, more complex molecules designed for biological investigation. chiralen.com Recent patent literature discloses the use of this compound in the development of novel molecular entities, such as PROTAC (Proteolysis Targeting Chimera) degraders and inhibitors of MLLT1 and MLLT3, highlighting its relevance in drug discovery pipelines. chiralen.com
The functional groups on this compound make it a suitable precursor for the synthesis of various heterocyclic systems, which are core components of many pharmaceuticals. guilan.ac.ir The acetyl group, in particular, is a key reactive site for constructing rings. It can undergo condensation reactions with dinucleophiles to form heterocycles. For example, its use has been documented in the synthesis of imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-a]pyrazine (B1224502) derivatives. chiralen.com In such syntheses, the keto group can react with an amino group of a suitable heterocyclic amine to initiate a sequence of reactions that ultimately builds a new fused ring system.
The compound serves as a key building block for integration into larger molecules that are of interest for their potential biological activities. chemimpex.com The 4-acetyl-3-fluorophenyl moiety can be found within the final structure of complex molecules designed to interact with biological targets like proteins. chiralen.com The specific substitution pattern—containing fluorine, a ketone, and a linking ester group—is valuable for exploring the structure-activity relationships of new molecular classes. Its role as an intermediate is exemplified by its use in synthesizing MLLT1 and MLLT3 inhibitors, where the core structure derived from this compound becomes part of a larger, biologically relevant molecule. chiralen.com
Intermediate in the Synthesis of Agrochemicals (General)
In addition to pharmaceuticals, fluorinated aromatic compounds are crucial in the agrochemical industry for the development of new pesticides and herbicides. chemimpex.com While specific applications of this compound in commercial agrochemicals are not widely documented, its structural motifs are common in active agrochemical ingredients. As a versatile synthetic intermediate, it provides a valuable starting point for creating libraries of novel compounds to be screened for potential herbicidal, insecticidal, or fungicidal properties. chemimpex.com The fluorine atom, in particular, is often incorporated into agrochemical candidates to enhance metabolic stability and biological efficacy. chemimpex.com
Contribution to Advanced Materials Development
The unique combination of a rigid aromatic core, a polar acetyl group, a reactive methyl ester, and the influence of the fluorine substituent makes this compound a molecule of interest for the synthesis of novel materials. Fluorine, in particular, is known to impart unique properties to organic molecules, such as increased thermal stability, altered electronic characteristics, and modified intermolecular interactions, which are highly desirable in advanced materials.
Although direct evidence of this compound's use in synthesizing liquid crystals is not found, the broader class of fluorinated benzoic acid derivatives is well-established in this field. oup.comoup.comnih.gov Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and their molecules typically possess a rigid core and flexible terminal groups.
The synthesis of liquid crystals often involves the use of benzoic acid derivatives to form the rigid molecular core. nih.gov The introduction of fluorine atoms into these structures can significantly influence the resulting material's properties, such as its mesomorphic behavior (the temperature range over which it exhibits liquid crystalline properties) and dielectric anisotropy. nih.gov For instance, research on other fluorinated benzoic acid derivatives has shown that these compounds can form various liquid crystalline phases, including smectic and nematic phases, which are crucial for display technologies. oup.comnih.gov The presence of fluorine can also affect the material's viscosity and optical properties.
Given these established principles, this compound could theoretically serve as a starting material or intermediate in the synthesis of new liquid crystalline compounds. The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, which is a common reactive handle for building more complex liquid crystal molecules. nih.gov The acetyl and fluoro groups would then act as substituents on the rigid core, influencing the final properties of the liquid crystal.
In the realm of polymer chemistry, fluorinated monomers are utilized to produce polymers with specialized properties. While there is no specific documentation of this compound being used as a monomer, its structure contains functionalities that could be adapted for polymerization.
The general utility of ketones and fluorobenzoic acids as synthetic intermediates is recognized. cymitquimica.comwikipedia.org Fluorinated polymers are known for their high thermal stability, chemical resistance, and low surface energy, which translates to properties like hydrophobicity and oleophobicity.
Theoretically, this compound could be chemically modified to introduce a polymerizable group. For example, the acetyl group could be a site for reactions to attach a vinyl or other polymerizable moiety. The resulting fluorinated monomer could then be copolymerized with other monomers to tailor the properties of the final polymer. The incorporation of the fluorinated benzoate (B1203000) structure could enhance the thermal stability and chemical resistance of the resulting polymer, making it suitable for high-performance applications.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
The current synthesis of Methyl 4-acetyl-3-fluorobenzoate can be accomplished through methods such as palladium-catalyzed carbonylation. One documented route involves the reaction of 1-(4-bromo-2-fluorophenyl)ethanone with carbon monoxide and methanol (B129727) in the presence of a palladium acetate (B1210297) catalyst and a phosphine (B1218219) ligand. chemicalbook.com While effective, yielding the product in high purity, this method relies on a costly precious metal catalyst (palladium) and the use of toxic carbon monoxide gas. chemicalbook.compatsnap.com
Future research will likely aim to develop more sustainable and economically viable synthetic pathways. Key areas of exploration could include:
Alternative Catalysts: Investigating the use of more abundant and less toxic first-row transition metal catalysts (e.g., iron, copper, nickel) to replace palladium in carbonylation or cross-coupling reactions.
Greener Reagents: Exploring alternative carbon monoxide sources or developing CO-free carbonylation methods. Research into benzoyl fluorides as fluorination reagents suggests the potential for innovative acyl-exchange reactions that could be adapted for greener syntheses. acs.orgorgsyn.org
Flow Chemistry: Adapting existing syntheses to continuous flow processes. Flow chemistry can offer improved safety when handling hazardous reagents like carbon monoxide, better control over reaction parameters, and easier scalability compared to traditional batch processes. rsc.org
Aryne Intermediate Pathways: Utilizing aryne intermediates, which are highly reactive species, could provide novel routes to fluorinated aromatic compounds. rsc.org Recent advancements have shown that arynes can be effectively used to synthesize a variety of functionalized organic molecules, including those containing fluorine. rsc.org
A comparison of potential synthetic strategies is outlined below:
| Strategy | Precursors | Reagents/Catalysts | Potential Advantages |
| Current Method | 1-(4-bromo-2-fluorophenyl)ethanone, Methanol | Palladium Acetate, dppf, CO | High Yield, Established Method chemicalbook.com |
| Future: Alternative Catalysis | 1-(4-bromo-2-fluorophenyl)ethanone, Methanol | Iron or Copper Catalysts, CO source | Lower Cost, Reduced Toxicity |
| Future: Flow Chemistry | Same as above | Same as above | Enhanced Safety, Scalability, Control rsc.org |
| Future: Aryne Intermediates | Substituted Phenyl Triflates/Halides | Fluoride Source, Trapping Agent | Novel Reactivity, Access to Diverse Analogs rsc.org |
Advanced Spectroscopic and Computational Integration
While basic characterization data exists, a comprehensive understanding of this compound requires a deeper integration of advanced spectroscopic techniques and computational chemistry. Detailed spectroscopic data for related molecules like methyl 4-acetylbenzoate and methyl 4-fluorobenzoate (B1226621) are available, but specific, in-depth analysis of the title compound is an area for future work. chemicalbook.comchemicalbook.comsigmaaldrich.com
Future research should focus on:
In-depth NMR Studies: Beyond standard ¹H and ¹³C NMR, advanced 2D NMR techniques (COSY, HSQC, HMBC) would unequivocally confirm structural assignments. Furthermore, ¹⁹F NMR spectroscopy is crucial for probing the electronic environment around the fluorine atom and its coupling with neighboring protons.
Computational Modeling: Quantum chemical computations, such as Density Functional Theory (DFT), can predict and rationalize the molecule's geometric and electronic properties. researchgate.net Such in silico studies, which have been performed on analogous compounds like methyl 4-bromo-2-fluorobenzoate, can be used to calculate NMR chemical shifts, vibrational frequencies (IR/Raman), and electronic transitions (UV-Vis), providing a powerful complement to experimental data. researchgate.netdergipark.org.tr
Predictive Analysis: Computational tools can forecast the molecule's reactivity, such as mapping the electrostatic potential to identify sites susceptible to nucleophilic or electrophilic attack. dergipark.org.tr This predictive power can guide experimental design for exploring new reactions, saving time and resources. researchgate.net
Exploration of New Reactivity Pathways and Catalytic Applications
The functional groups of this compound—a ketone, a methyl ester, and a fluoro-substituted aromatic ring—offer a rich landscape for exploring new chemical transformations. The fluorine atom and the acetyl group activate the aromatic ring for certain reactions and provide handles for further derivatization.
Future research could investigate:
Ketone and Ester Manipulation: Selective reduction of the ketone to a secondary alcohol or complete reduction of the acetyl group to an ethyl group. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other derivatives. globalscientificjournal.com
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the acetyl and ester groups, combined with the fluorine substituent, may facilitate SNAr reactions, allowing the fluorine to be displaced by other nucleophiles (e.g., amines, alkoxides) to generate a diverse library of new compounds.
Cross-Coupling Reactions: The C-F bond, while typically strong, can be activated for certain cross-coupling reactions under specific catalytic conditions, providing a pathway to more complex molecular architectures.
Catalytic Substrate: The compound can serve as a key substrate in various catalytic processes. For instance, solid acid catalysts have been shown to be effective in the synthesis of methyl benzoate (B1203000) compounds and could be explored for transesterification or other acid-catalyzed reactions involving this molecule. mdpi.com The use of rhodium complexes in reactions involving highly fluorinated arenes also points to potential catalytic applications. nih.gov
Expanding Applications as a Synthetic Chiral Auxiliary or Building Block
A chiral auxiliary is a stereogenic unit temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com While this compound is itself achiral, its structure contains a prochiral ketone.
Future research could focus on leveraging this feature:
Asymmetric Reduction: The asymmetric reduction of the ketone functionality would yield a chiral secondary alcohol. This transformation would convert the achiral starting material into a valuable chiral building block. The resulting chiral hydroxyl group could then direct the stereoselectivity of subsequent reactions at other parts of the molecule.
Derivatization into Auxiliaries: The chiral alcohol produced could be further derivatized. For example, by attaching it to another molecule, it could function as a chiral auxiliary itself, guiding the asymmetric synthesis of a different target compound before being cleaved and potentially recycled. scispace.com
Synthesis of Enantiomerically Pure Compounds: As a versatile building block, the enantiomerically pure alcohol or its derivatives could serve as key intermediates in the synthesis of complex, high-value molecules such as pharmaceuticals or agrochemicals, where specific stereoisomers are often required for biological activity. wikipedia.org
Scale-Up Considerations for Industrial Synthesis (General, theoretical aspects)
The transition from laboratory-scale synthesis to industrial production presents a distinct set of challenges that must be addressed for a compound like this compound.
Theoretical aspects for scale-up would need to consider:
Catalyst Cost and Recovery: The documented synthesis uses a palladium catalyst, which is expensive and a significant cost driver at an industrial scale. chemicalbook.compatsnap.com Research into catalyst recovery and recycling, or the development of heterogeneous catalysts that can be easily filtered out, would be critical.
Reagent Safety and Handling: The use of toxic and flammable gases like carbon monoxide requires specialized equipment and stringent safety protocols for large-scale operations. patsnap.com Exploring safer, solid CO precursors or alternative synthetic routes that avoid such hazardous materials is a key consideration for industrial application. patsnap.com
Process Optimization and Control: Factors such as reaction temperature, pressure, and mixing become more complex on a larger scale. Heat management is crucial, as many reactions are exothermic. Process Analytical Technology (PAT) would be essential for real-time monitoring and control to ensure consistent product quality and safety.
Purification and Waste Management: Purification by column chromatography, common in labs, is often impractical and costly for large quantities. chemicalbook.com Developing scalable purification methods like crystallization or distillation is necessary. Furthermore, minimizing solvent use and developing strategies for solvent recycling are essential for creating an environmentally and economically sustainable industrial process. core.ac.uk
Q & A
Basic: What are the common synthetic routes for Methyl 4-acetyl-3-fluorobenzoate, and how are reaction conditions optimized?
Methodological Answer:
A typical synthesis involves Friedel-Crafts acylation of 3-fluorobenzoic acid derivatives. For example, reacting methyl 3-fluorobenzoate with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions . Optimization includes controlling stoichiometry (1:1.2 molar ratio of substrate to acetyl chloride) and temperature (0–5°C to minimize side reactions like over-acylation). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. Reaction progress is monitored by TLC (Rf = 0.4 in 3:1 hexane:EtOAc) .
Advanced: How can researchers address low yields in the fluorination step during synthesis?
Methodological Answer:
Low yields in fluorination often arise from incomplete substitution or competing side reactions (e.g., dehalogenation). Strategies include:
- Using Knoevenagel conditions with CsF as a mild fluorinating agent to enhance selectivity.
- Employing microwave-assisted synthesis (80°C, 30 min) to accelerate reaction kinetics.
- Incorporating directing groups (e.g., methoxy) to stabilize intermediates and improve regioselectivity .
Validate fluorination success via ¹⁹F NMR (δ = -110 to -115 ppm for aromatic F) and HPLC-MS to detect byproducts .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm acetyl group integration (δ ~2.6 ppm for CH₃ in ¹H NMR; δ ~200 ppm for carbonyl in ¹³C NMR) and fluorine-induced deshielding in aromatic protons.
- FT-IR : Detect ester C=O (~1720 cm⁻¹) and acetyl C=O (~1680 cm⁻¹) stretches.
- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm .
Advanced: How can spectral overlaps in NMR be resolved for structural confirmation?
Methodological Answer:
Spectral overlaps in aromatic regions are common due to fluorine’s strong deshielding effect. Techniques include:
- COSY and HSQC : Resolve coupling patterns between adjacent protons and assign carbons.
- ¹⁹F-¹H HOESY : Map spatial proximity of fluorine to specific protons.
- DFT calculations : Predict chemical shifts using software like Gaussian09 and compare with experimental data to validate assignments .
Basic: What role does this compound play in medicinal chemistry research?
Methodological Answer:
It serves as a precursor for bioactive molecules, particularly in:
- Kinase inhibitor development : The acetyl group facilitates hydrogen bonding with ATP-binding pockets.
- Anticancer agents : Fluorine enhances metabolic stability and bioavailability.
Structure-activity relationship (SAR) studies often modify the ester group (e.g., hydrolysis to carboxylic acid) to tune potency .
Advanced: How can researchers design SAR studies to evaluate fluorination’s impact on bioactivity?
Methodological Answer:
- Synthesize analogs : Replace fluorine with H, Cl, or CH₃ to compare electronic/steric effects.
- Docking simulations : Use AutoDock Vina to predict binding affinities against targets (e.g., EGFR kinase).
- In vitro assays : Measure IC₅₀ values in cancer cell lines (e.g., MCF-7) and correlate with logP values to assess lipophilicity-bioactivity relationships .
Basic: How is this compound utilized in material science?
Methodological Answer:
It acts as a monomer in synthesizing fluorinated polyesters for high thermal stability (Tg > 150°C). Applications include:
- Liquid crystal displays (LCDs) : Fluorine improves dielectric anisotropy.
- Gas separation membranes : Acetyl groups enhance CO₂/N₂ selectivity .
Advanced: What strategies optimize thermal stability in fluorinated polymers derived from this compound?
Methodological Answer:
- Copolymerization : Blend with rigid monomers (e.g., biphenyl diols) to reduce chain mobility.
- Crosslinking : Use UV-initiated radical reactions with divinylbenzene.
- TGA analysis : Measure decomposition onset temperatures (target >300°C) under N₂ atmosphere .
Basic: What are the stability and storage requirements for this compound?
Methodological Answer:
Store at 2–8°C in amber vials under inert gas (Ar/N₂) to prevent hydrolysis of the ester group. Stability tests via accelerated degradation studies (40°C/75% RH for 4 weeks) show <5% degradation by HPLC .
Advanced: How can degradation pathways be analyzed to improve shelf life?
Methodological Answer:
- LC-MS/MS : Identify degradation products (e.g., 4-acetyl-3-fluorobenzoic acid from ester hydrolysis).
- Kinetic modeling : Use Arrhenius equations to predict degradation rates at varying temperatures.
- Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w to inhibit radical-mediated oxidation .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
Discrepancies may arise from impurity profiles or assay conditions. Mitigation strategies:
- Batch standardization : Use HPLC to ensure >99% purity and characterize impurities via HRMS.
- Assay harmonization : Adopt OECD guidelines for cytotoxicity assays (e.g., MTT protocol, 48h incubation).
- Meta-analysis : Pool data from ≥5 independent studies to identify outliers and establish consensus EC₅₀ ranges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
